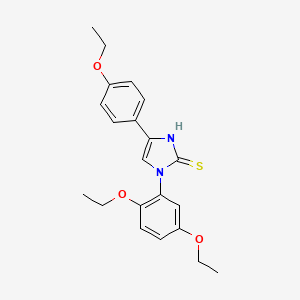

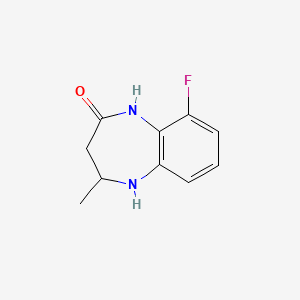

![molecular formula C20H24FN3O B2868471 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708220-92-2](/img/structure/B2868471.png)

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is an organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings, for example, can undergo a variety of reactions including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally. Similar compounds often have moderate to high solubility in organic solvents .Scientific Research Applications

Analgesic Potential

Phenoxy acetamide derivatives: , which include the compound , have been studied for their analgesic properties . Some derivatives have shown promising results, exhibiting analgesic activity comparable to or superior to paracetamol . This suggests that our compound could potentially be developed as a new class of pain relievers.

Antiviral Activity

Indole derivatives, which share a similar structural motif to our compound, have demonstrated antiviral activities . This indicates the potential for the compound to be modified and used in the development of new antiviral medications, possibly offering treatment options for viral infections.

Anti-HIV Effects

Specific piperazine derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . The structural similarity of these derivatives to our compound suggests that it may also possess anti-HIV properties, warranting further investigation.

Antibacterial Applications

New piperazine derivatives have been uncovered with promising antibacterial activity . Given the structural relation, our compound could be a candidate for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria.

Therapeutic Candidate for Neurological Conditions

Compounds structurally related to “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” have been identified as potential ligands for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, suggesting therapeutic applications for our compound in this domain.

Chemotherapy and Cancer Treatment

The broader family of phenoxy acetamide derivatives, to which our compound belongs, is being explored for its role in chemotherapy . The compound’s ability to interact with molecular structures could make it a valuable asset in designing drugs for cancer treatment.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, also known as PPZ2 , are the TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions .

Mode of Action

PPZ2 selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It interacts with these targets and results in their activation .

Biochemical Pathways

The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 affects several biochemical pathways. TRPC6 plays a crucial role in tumor development . TRPC3 controls fibronectin expression, thereby regulating the wound healing process . TRPC7 is involved in the proliferation of osteoblasts .

Pharmacokinetics

It is soluble in dmso , which may influence its absorption and distribution in the body

Result of Action

The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 has several effects at the molecular and cellular levels. It induces BDNF-like neurite growth and neuroprotection in cultured neurons . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PPZ2. It is known that PPZ2 should be stored at temperatures between 2-8°C , indicating that temperature can affect its stability.

Future Directions

properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTQJBNPILUONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)

![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)